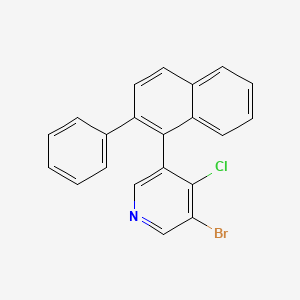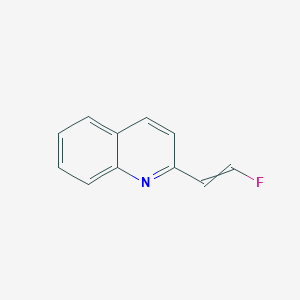![molecular formula C24H14N8O8S2 B15167183 Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- CAS No. 648423-88-5](/img/structure/B15167183.png)
Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-: is a complex organic compound characterized by its unique structure, which includes diazene and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves multiple steps. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include nitrobenzene derivatives and diazene compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro and diazene groups, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reaction conditions may vary depending on the desired outcome, with some reactions requiring acidic or basic environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used as a precursor for the synthesis of other complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Industry: In industry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves its interaction with molecular targets through electron transfer processes. The nitro and diazene groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can interact with other molecules. These interactions can lead to various effects, depending on the specific application and environment .
Comparación Con Compuestos Similares
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: Compared to these similar compounds, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- exhibits unique properties due to the presence of both nitro and diazene groups. These groups contribute to its high thermal stability and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
648423-88-5 |
|---|---|
Fórmula molecular |
C24H14N8O8S2 |
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
[3-nitro-4-[[2-nitro-4-[(4-nitrophenyl)diazenyl]phenyl]disulfanyl]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H14N8O8S2/c33-29(34)19-7-1-15(2-8-19)25-27-17-5-11-23(21(13-17)31(37)38)41-42-24-12-6-18(14-22(24)32(39)40)28-26-16-3-9-20(10-4-16)30(35)36/h1-14H |
Clave InChI |
AKOADEBNMNVROG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SSC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)


![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)

